10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
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Overview
Description
10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings, tert-butyl groups, and a phosphapentacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation reactions, using tert-butyl and methoxy substituents.
Cyclization: The formation of the phosphapentacyclo framework involves cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxide group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, and transition metal catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of multiple aromatic rings and functional groups suggests that it could interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. The presence of multiple functional groups and aromatic rings suggests that it could interact with enzymes, receptors, or other biological macromolecules. The phosphapentacyclo framework may also play a role in its activity, potentially affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: A simpler compound with similar tert-butyl and methoxy substituents.
1,3-Di-tert-butylbenzene: Another compound with tert-butyl groups, but lacking the complex phosphapentacyclo framework.
Uniqueness
The uniqueness of 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide lies in its complex structure, which includes multiple aromatic rings, tert-butyl groups, and a phosphapentacyclo framework. This complexity gives it unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57O6P/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41-42-34-22-18-16-20-30(34)24-36(44(42)56-57(51,52)55-43(35)41)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28H,1-14H3,(H,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHWVKCVFCDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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